molecular formula C10H6N6O2 B12603592 3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole CAS No. 918655-08-0

3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole

Cat. No.: B12603592
CAS No.: 918655-08-0
M. Wt: 242.19 g/mol
InChI Key: SQBMAVDMVULNCM-UHFFFAOYSA-N
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Description

3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole is a useful research compound. Its molecular formula is C10H6N6O2 and its molecular weight is 242.19 g/mol. The purity is usually 95%.
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Biological Activity

3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound integrates a nitroso group with a 1,2,5-oxadiazole and a 1,2,3-triazole moiety, which enhances its pharmacological properties. The following sections will explore its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₀H₆N₆O₂
  • Molecular Weight : 242.194 g/mol
  • CAS Number : 918655-08-0

The presence of the nitroso group and the unique heterocyclic rings contributes to the compound's diverse biological activities.

Anticancer Activity

Research indicates that compounds containing oxadiazole and triazole rings exhibit notable anticancer properties. For instance:

  • Mechanism of Action : Molecular docking studies have shown that this compound interacts favorably with thymidylate synthase enzymes. This interaction is crucial for DNA synthesis and repair in cancer cells.
CompoundActivityReference
3-Nitroso-4-(4-phenyltriazol)Anticancer
5-(Phenyl)-1H-[1,2,3]triazoleAntimicrobial
3-Amino-[1,2,5]oxadiazolesAnti-inflammatory

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown that derivatives of oxadiazoles exhibit antibacterial properties comparable to traditional sulfonamide drugs .

Anti-inflammatory Effects

The anti-inflammatory potential of similar oxadiazole compounds has been documented through various assays. For instance, compounds derived from the oxadiazole framework have shown efficacy in reducing inflammation in carrageenan-induced rat paw edema models .

Synthesis and Evaluation

Several studies have synthesized derivatives of oxadiazoles and evaluated their biological activities. Notably:

  • Anticancer Screening : A series of oxadiazole derivatives were screened against a range of cancer cell lines. Compounds showed significant growth inhibition across multiple types of cancer cells, indicating broad-spectrum anticancer activity .
    • Example: Compound 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole exhibited over 95% growth inhibition against various cancer cell lines .
  • Mechanism-Based Approaches : Recent research highlighted the importance of understanding the mechanisms by which these compounds exert their effects. For example, inhibition of specific enzymes such as carbonic anhydrase and histone deacetylases has been linked to their anticancer properties .

Properties

CAS No.

918655-08-0

Molecular Formula

C10H6N6O2

Molecular Weight

242.19 g/mol

IUPAC Name

3-nitroso-4-(4-phenyltriazol-1-yl)-1,2,5-oxadiazole

InChI

InChI=1S/C10H6N6O2/c17-12-9-10(14-18-13-9)16-6-8(11-15-16)7-4-2-1-3-5-7/h1-6H

InChI Key

SQBMAVDMVULNCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)C3=NON=C3N=O

Origin of Product

United States

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